4-Nitrobenzenesulfonyl fluoride
CAS No.: 349-96-2
Cat. No.: VC21174311
Molecular Formula: C6H4FNO4S
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349-96-2 |
|---|---|
| Molecular Formula | C6H4FNO4S |
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | 4-nitrobenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H |
| Standard InChI Key | HRLAPUHJWRZEIC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F |
Introduction
Chemical Identity and Structure
4-Nitrobenzenesulfonyl fluoride (CAS No. 349-96-2) is an aromatic compound with the molecular formula C₆H₄FNO₄S and a molecular weight of 205.16 g/mol . The structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a sulfonyl fluoride group (-SO₂F). This arrangement of functional groups contributes to its unique reactivity profile, particularly the high electrophilicity of the sulfonyl fluoride moiety .
Nomenclature and Identifiers
The compound is known by several synonyms in chemical databases and literature. The table below summarizes the key identifiers associated with this compound:
| Parameter | Value |
|---|---|
| IUPAC Name | 4-Nitrobenzenesulfonyl fluoride |
| CAS Registry Number | 349-96-2 |
| Molecular Formula | C₆H₄FNO₄S |
| Molecular Weight | 205.16 g/mol |
| Linear Structural Formula | O₂NC₆H₄SO₂F |
| MDL Number | MFCD00009637 |
| InChI | InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H |
| InChI Key | HRLAPUHJWRZEIC-UHFFFAOYSA-N |
Physical and Chemical Properties
4-Nitrobenzenesulfonyl fluoride appears as a yellow crystalline powder at room temperature . Its physical state and properties make it suitable for various chemical transformations, though certain handling precautions must be observed due to its sensitivity to moisture and potential reactivity.
Physical Properties
The compound exhibits the following physical characteristics:
Chemical Properties
The chemical reactivity of 4-nitrobenzenesulfonyl fluoride is largely determined by its two functional groups:
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The sulfonyl fluoride (-SO₂F) group functions as an electrophilic center, readily reacting with nucleophiles such as amines and alcohols through sulfur-fluorine exchange mechanisms .
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The nitro group (-NO₂) serves as an electron-withdrawing group, increasing the electrophilicity of the sulfonyl fluoride moiety and enhancing its reactivity toward nucleophiles .
The compound is moisture-sensitive and should be stored under inert gas conditions, preferably in a cool, dark place below 15°C . Its reactivity with water can lead to hydrolysis of the sulfonyl fluoride group.
Synthesis Methods
Several synthetic methods have been developed for preparing 4-nitrobenzenesulfonyl fluoride, with electrochemical synthesis and fluorination of sulfonyl chlorides or sulfonates being the most commonly employed approaches.
Electrochemical Synthesis
The electrochemical synthesis of 4-nitrobenzenesulfonyl fluoride typically involves the oxidation of 4-nitrobenzenesulfonyl hydrazide in the presence of a fluoride source . According to detailed procedures:
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4-Nitrobenzenesulfonyl hydrazide is prepared from the corresponding sulfonyl chloride by reaction with hydrazine.
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The hydrazide undergoes electrochemical oxidation using graphite (anode) and nickel (cathode) electrodes in the presence of Et₃N·3HF as a fluoride source and n-Bu₄NI as an electrolyte.
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The reaction is typically carried out at a constant current of 1 mA at 25°C for 10 hours .
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After completion, the product is extracted with ethyl acetate, washed with brine, dried, and purified by column chromatography.
From Sulfonates or Sulfonyl Chlorides
Another approach involves the direct conversion of sulfonates or sulfonyl chlorides to sulfonyl fluorides using fluorinating agents. A transition-metal-free one-pot synthesis using cyanuric chloride and KHF₂ has been reported . This method offers several advantages:
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It uses inexpensive, stable, and industrially applicable KHF₂ as both a nucleophile and buffer.
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It employs phase transfer catalysts like tetra-n-butylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC).
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The reaction proceeds under relatively mild conditions.
Reactivity and Chemical Transformations
4-Nitrobenzenesulfonyl fluoride exhibits rich chemistry, particularly in sulfur fluoride exchange (SuFEx) reactions, which have emerged as important transformations in click chemistry.
SuFEx Chemistry
Sulfur fluoride exchange (SuFEx) represents a class of click chemistry reactions that involve the exchange of fluorine atoms in sulfur(VI) fluorides with other nucleophiles . 4-Nitrobenzenesulfonyl fluoride serves as an effective substrate in these reactions:
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Lewis acid-catalyzed SuFEx reactions with 4-nitrobenzenesulfonyl fluoride and silyl amines can produce sulfonamides in excellent yields, often approaching quantitative conversion .
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Metal Lewis acids like Ca(NTf₂)₂, Ca(OTf)₂, and LiNTf₂ effectively catalyze these transformations .
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Notably, 4-nitrobenzenesulfonyl fluoride is so reactive that it can form sulfonamides even in the absence of Lewis acid catalysts, likely due to the strong electron-withdrawing effect of the nitro group .
Conjugate Addition Pathways
Recent research has demonstrated that 4-nitrobenzenesulfonyl fluoride derivatives can participate in conjugate addition reactions, particularly when the sulfonyl fluoride is connected to alkyne systems . These high-yielding conjugate addition pathways deliver β-substituted alkenyl sulfonyl fluorides as single isomers with minimal purification requirements.
Applications
4-Nitrobenzenesulfonyl fluoride has found applications across multiple scientific disciplines, particularly in bioconjugation chemistry and protein modification.
In Bioconjugation and Click Chemistry
The sulfonyl fluoride motif of 4-nitrobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO₂-linked small molecules with proteins or nucleic acids . This approach represents a complementary strategy to conventional bioconjugation methods that rely on amide and phosphate groups as linkers.
Key features of this application include:
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The reaction proceeds through a sulfur-fluorine exchange mechanism, characteristic of click chemistry (high efficiency, modularity, and mild conditions).
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The resulting conjugates demonstrate stability under physiological conditions.
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The approach enables site-specific modification of biomolecules, offering advantages for various biological and medicinal applications.
Protein Modification
4-Nitrobenzenesulfonyl fluoride has been demonstrated to be a protein-modifying agent with specificity for tyrosine residues . This selectivity makes it valuable for protein labeling and structural studies.
Multidimensional Connectors in SuFEx Chemistry
In advanced applications of SuFEx chemistry, 4-nitrobenzenesulfonyl fluoride can participate in sequential sulfur(VI) fluoride exchange connections of diverse modules . This enables the construction of complex molecular architectures through a series of selective, high-yielding reactions.
Recent Research Developments
Recent studies have expanded the utility of 4-nitrobenzenesulfonyl fluoride in organic synthesis and medicinal chemistry applications.
Lewis Acid-Catalyzed Transformations
Research published in organic chemistry journals has demonstrated that 4-nitrobenzenesulfonyl fluoride can participate in catalytic transformations using various Lewis acids . These reactions typically proceed under mild conditions and with high selectivity:
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Using just 10 mol% of Ca(NTf₂)₂ catalyst, 4-nitrobenzenesulfonyl fluoride reacts with TMS-morpholine to form the corresponding sulfonamide in quantitative yield .
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The reaction proceeds efficiently even in the absence of calcium catalyst, with yields reaching up to 100%, demonstrating the high reactivity of this compound compared to other sulfonyl fluorides .
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These transformations can be conducted at moderate temperatures (50-80°C) in common organic solvents like 1,4-dioxane .
Electrochemical Synthesis Advancements
Electrochemical methods for synthesizing 4-nitrobenzenesulfonyl fluoride have been refined to provide more efficient and scalable approaches :
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Using controlled current conditions (1 mA) and optimized electrode materials (graphite anode and nickel cathode) .
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The electrochemical approach offers advantages of mild conditions, avoiding the use of harsh fluorinating agents.
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Analytical data confirms high purity of the synthesized compound, with characteristic spectroscopic features:
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